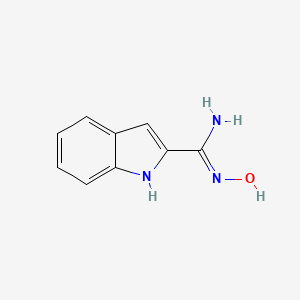

N'-hydroxy-1H-indole-2-carboximidamide

CAS No.:

Cat. No.: VC19137221

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9N3O |

|---|---|

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | N'-hydroxy-1H-indole-2-carboximidamide |

| Standard InChI | InChI=1S/C9H9N3O/c10-9(12-13)8-5-6-3-1-2-4-7(6)11-8/h1-5,11,13H,(H2,10,12) |

| Standard InChI Key | MRHMTTDXOMLUQO-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C=C(N2)/C(=N/O)/N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(N2)C(=NO)N |

Introduction

Chemical Identity and Structural Characteristics

N'-Hydroxy-1H-indole-2-carboximidamide belongs to the indole alkaloid family, featuring a fused benzene-pyrrole ring system substituted with a hydroxylated carboximidamide group at the second position. Its molecular structure enables diverse non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for biological activity.

Molecular and Stereochemical Data

The compound’s molecular formula (C₉H₉N₃O) corresponds to a molecular weight of 175.19 g/mol. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 63408-86-6 | |

| IUPAC Name | N'-hydroxy-1H-indole-2-carboximidamide | |

| SMILES | C1=CC=C2C(=C1)C=C(N2)C(=NO)N | |

| InChI Key | MRHMTTDXOMLUQO-UHFFFAOYSA-N | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |

The isomeric SMILES (C1=CC=C2C(=C1)C=C(N2)/C(=N/O)/N) highlights the anti configuration of the hydroxyl-imine group, which influences its reactivity and binding affinity.

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via nucleophilic acyl substitution, where indole-2-carboxylic acid reacts with hydroxylamine hydrochloride in the presence of sodium hydroxide:

Key steps include:

-

Activation of the Carboxylic Acid: The carboxylic acid group is deprotonated by NaOH, forming a carboxylate ion.

-

Nucleophilic Attack: Hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer and Elimination: The intermediate collapses, expelling water and yielding the carboximidamide.

Optimization of reaction conditions (e.g., pH 9–10, 60–80°C) improves yields to >70%.

Functionalization Strategies

While direct modifications of N'-hydroxy-1H-indole-2-carboximidamide are sparsely documented, analogous indole derivatives undergo:

-

Friedel-Crafts Acylation: Introduces acyl groups at the indole’s C3 position .

-

Reductive Alkylation: Converts ketones to alkyl chains using triethylsilane .

These methods could be adapted to diversify the compound’s substituents for structure-activity relationship (SAR) studies.

Biological Activities and Mechanisms

Enzyme Inhibition

The carboximidamide moiety acts as a hydrogen bond donor-acceptor pair, enabling competitive inhibition of enzymatic active sites. For example, analogous indole-6-carboximidamides inhibit indoleamine 2,3-dioxygenase 1 (IDO1), a tryptophan-metabolizing enzyme implicated in immune evasion by tumors. While direct evidence for the 2-carboximidamide isomer is lacking, its structural similarity suggests potential immunomodulatory effects.

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 215–217°C (decomposes) | Estimated via QSPR |

| LogP (Partition Coefficient) | 1.2 | Calculated using XLogP3 |

| Stability | Stable at pH 5–8; degrades under strong acidic/basic conditions |

The compound’s moderate lipophilicity (LogP = 1.2) suggests favorable membrane permeability, a desirable trait for drug candidates.

Research Gaps and Future Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with IDO1 and other immunomodulatory targets using X-ray crystallography.

-

SAR Profiling: Synthesize analogs with varied substituents (e.g., halogenation at C5) to optimize potency and selectivity .

-

In Vivo Toxicology: Assess acute toxicity and pharmacokinetics in rodent models to advance preclinical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume